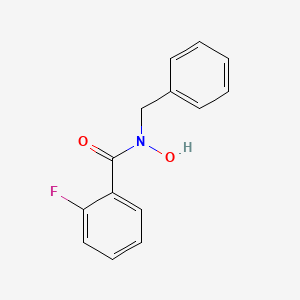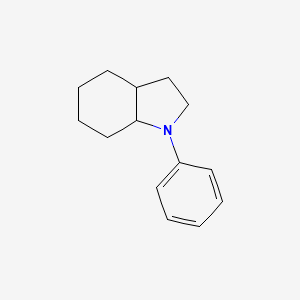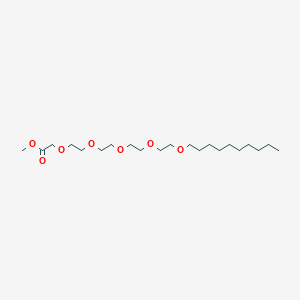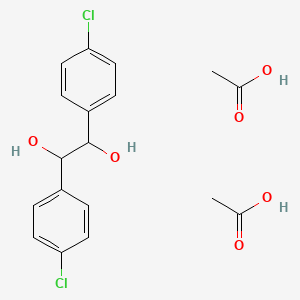![molecular formula C16H26OS3 B14315167 1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene CAS No. 114175-62-1](/img/structure/B14315167.png)
1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene is an organic compound characterized by a benzene ring substituted with a methoxy group and a propyl chain bearing three ethylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene typically involves multi-step organic reactions. One common approach is the alkylation of 1-methoxy-4-propylbenzene with ethylsulfanyl reagents under controlled conditions. The reaction may involve the use of catalysts such as Lewis acids to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the ethylsulfanyl groups, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The ethylsulfanyl groups may play a role in modulating the compound’s reactivity and binding affinity. The methoxy group can influence the compound’s electronic properties, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-propylbenzene: Lacks the ethylsulfanyl groups, resulting in different chemical properties and reactivity.
1-Methoxy-4-[1,2,3-tris(methylsulfanyl)propyl]benzene: Similar structure but with methylsulfanyl groups instead of ethylsulfanyl groups, leading to variations in steric and electronic effects.
Uniqueness
1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene is unique due to the presence of three ethylsulfanyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
114175-62-1 |
|---|---|
Molecular Formula |
C16H26OS3 |
Molecular Weight |
330.6 g/mol |
IUPAC Name |
1-methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene |
InChI |
InChI=1S/C16H26OS3/c1-5-18-12-15(19-6-2)16(20-7-3)13-8-10-14(17-4)11-9-13/h8-11,15-16H,5-7,12H2,1-4H3 |
InChI Key |
ZHRSCOKUZBQLQN-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(C(C1=CC=C(C=C1)OC)SCC)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


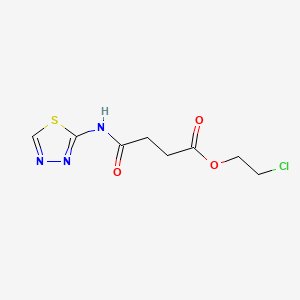
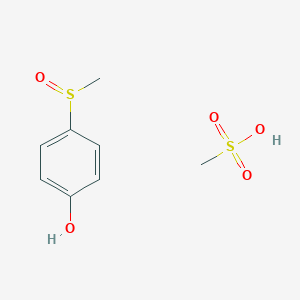
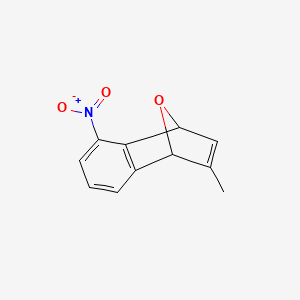
![1-[3,4-Bis(2-hydroxyethoxy)phenyl]ethan-1-one](/img/structure/B14315101.png)
![11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid](/img/structure/B14315112.png)
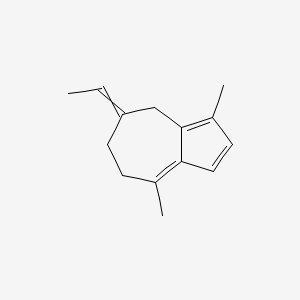
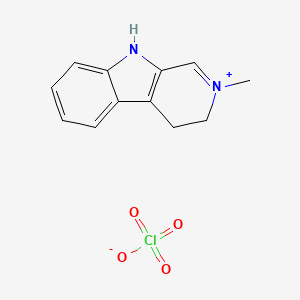
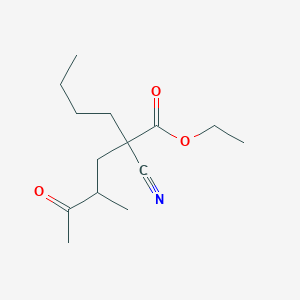
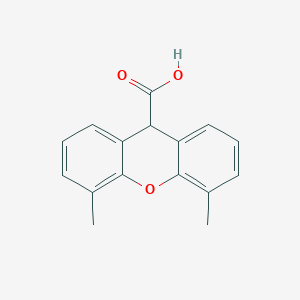
![N-[(Butan-2-yl)(ethyl)phosphoryl]-N-methylmethanesulfonamide](/img/structure/B14315141.png)
